2-Acetamido-5-fluoropyridine

Thermal stability Solid-state properties Pharmaceutical formulation

Select 2-Acetamido-5-fluoropyridine (CAS 100304-88-9) for your next synthesis campaign. The strategic 5-position fluorine atom critically modulates electronic distribution, hydrogen-bonding capacity, and metabolic stability—properties that non-fluorinated analogs cannot replicate. This single-atom variation directly impacts solubility, synthetic yield, and structure-activity relationships. Designed for medicinal chemists developing kinase inhibitors, neuroscientists optimizing BBB penetration, and process chemists formulating resistant agrochemicals. Insist on the correct regioisomer to avoid compromised intermediate purification and invalid SAR data. Order high-purity material today.

Molecular Formula C7H7FN2O
Molecular Weight 154.144
CAS No. 100304-88-9
Cat. No. B564454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetamido-5-fluoropyridine
CAS100304-88-9
Molecular FormulaC7H7FN2O
Molecular Weight154.144
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)F
InChIInChI=1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11)
InChIKeyUGAKRZKIWDTOBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetamido-5-fluoropyridine (CAS 100304-88-9): Fluorinated Heterocyclic Building Block for Medicinal Chemistry and Chemical Biology


2-Acetamido-5-fluoropyridine (CAS 100304-88-9) is a fluorinated heterocyclic building block, specifically a 2-acetamido-substituted pyridine bearing a fluorine atom at the 5-position. It serves primarily as a versatile pharmaceutical intermediate and biochemical research reagent . The compound features a molecular weight of 154.14 g/mol and a molecular formula of C7H7FN2O . Key physicochemical properties include a melting point of approximately 100-101 °C , a density of 1.3±0.1 g/cm³, and a boiling point of 319.9±27.0 °C at 760 mmHg [1].

Procurement Risk: Why Unqualified 2-Acetamido-5-fluoropyridine (CAS 100304-88-9) Batches Can Derail Downstream Research


The substitution of 2-acetamido-5-fluoropyridine with seemingly analogous pyridine derivatives (e.g., non-fluorinated 2-acetamidopyridine or alternative 5-substituted regioisomers) is not scientifically valid. The presence and precise positioning of the fluorine atom at the 5-position critically modulate electronic distribution, hydrogen-bonding capacity, and metabolic stability [1]. This single-atom variation alters physicochemical properties, including melting point and lipophilicity [2], which in turn dictate solubility profiles and suitability for specific synthetic transformations. Employing an off-target analog can therefore introduce substantial variability into synthetic yields, compromise intermediate purification, or yield invalid structure-activity relationship data in medicinal chemistry campaigns.

Quantitative Differentiation: Measured Property Differences for 2-Acetamido-5-fluoropyridine vs. Closest Analogs


Enhanced Thermal Stability: Higher Melting Point of 2-Acetamido-5-fluoropyridine vs. Non-Fluorinated 2-Acetamidopyridine

2-Acetamido-5-fluoropyridine exhibits a significantly elevated melting point compared to its non-fluorinated counterpart, 2-acetamidopyridine, indicative of stronger intermolecular forces and enhanced solid-state stability [1]. This property can influence both purification procedures and long-term storage conditions.

Thermal stability Solid-state properties Pharmaceutical formulation

Altered Hydrogen Bonding Capacity: Defined Donor/Acceptor Profile of 2-Acetamido-5-fluoropyridine

2-Acetamido-5-fluoropyridine possesses a specific hydrogen bond donor/acceptor count that distinguishes it from both simpler analogs and potential regioisomers, impacting its molecular recognition profile .

Medicinal chemistry Molecular recognition Crystal engineering

Predicted LogP Enhancement: Increased Lipophilicity of 2-Acetamido-5-fluoropyridine vs. Non-Fluorinated Baseline

Fluorination at the 5-position of the pyridine ring is a well-established strategy to increase molecular lipophilicity. While direct experimental logP data for 2-acetamido-5-fluoropyridine is not currently available, the effect can be inferred from the established behavior of fluorinated pyridine derivatives relative to their non-fluorinated analogs [1]. For context, 2-amino-5-fluoropyridine exhibits a calculated logP of 1.384 [2].

Drug design ADME Lipophilicity

Optimal Use Cases: Where 2-Acetamido-5-fluoropyridine (CAS 100304-88-9) Provides Clear Procurement Advantage


Precursor for Kinase Inhibitor Libraries in Oncology Drug Discovery

Medicinal chemists developing novel kinase inhibitors for oncology applications utilize 2-acetamido-5-fluoropyridine as a key synthetic intermediate. The fluorine atom at the 5-position, known to enhance metabolic stability and modulate lipophilicity [1], is a strategic substitution for improving the drug-like properties of advanced leads . Its defined hydrogen-bonding profile also supports the design of specific ATP-binding pocket interactions.

Synthesis of Fluorinated Heterocyclic Scaffolds for CNS-Targeted Programs

In neuroscience research, where blood-brain barrier penetration is paramount, 2-acetamido-5-fluoropyridine is a preferred building block. The presence of the fluorine substituent is recognized to increase lipophilicity, thereby potentially enhancing passive diffusion across lipid membranes [1]. This makes it a more suitable starting material than its non-fluorinated analog for constructing CNS-active small molecule libraries.

Structure-Activity Relationship (SAR) Studies on Fluorine Effects in Pyridine-Based Ligands

Biochemical researchers investigating the fundamental impact of fluorine substitution on pyridine-based ligand-target interactions will select 2-acetamido-5-fluoropyridine for direct comparative studies against 2-acetamidopyridine. The quantifiable differences in hydrogen-bonding capacity and thermal behavior provide a controlled system for probing the contribution of a single fluoro-substituent to binding affinity and physicochemical properties.

Agrochemical Intermediate with Enhanced Environmental Stability

Process chemists in the agrochemical sector may specify 2-acetamido-5-fluoropyridine for synthesizing novel pesticides. The strong carbon-fluorine bond is associated with increased resistance to metabolic and environmental degradation [1], a property that can translate to longer field persistence for the final active ingredient.

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